(S)-1,1-Difluoropropan-2-amine hydrochloride
CAS No.: 2287236-82-0
Cat. No.: VC4246330
Molecular Formula: C3H8ClF2N
Molecular Weight: 131.55
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2287236-82-0 |
---|---|
Molecular Formula | C3H8ClF2N |
Molecular Weight | 131.55 |
IUPAC Name | (2S)-1,1-difluoropropan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C3H7F2N.ClH/c1-2(6)3(4)5;/h2-3H,6H2,1H3;1H/t2-;/m0./s1 |
Standard InChI Key | XCDBHLMHUYKGAR-DKWTVANSSA-N |
SMILES | CC(C(F)F)N.Cl |
Introduction
Chemical Identity and Structural Features
(S)-1,1-Difluoropropan-2-amine hydrochloride (CAS: 2287236-82-0) is a hydrochloride salt of a secondary amine featuring a difluoromethyl group and a chiral center at the second carbon atom. Its molecular formula is C₃H₈ClF₂N, with a molecular weight of 131.55 g/mol . Key structural identifiers include:
Table 1: Structural and Physicochemical Properties
Property | Value | Source |
---|---|---|
IUPAC Name | (2S)-1,1-difluoropropan-2-amine hydrochloride | |
SMILES | CC@HN.Cl | |
InChI Key | XCDBHLMHUYKGAR-DKWTVANSSA-N | |
Melting Point | Not reported | – |
Solubility | Limited data; likely polar solvent-soluble |
The compound’s stereochemistry is critical for its biological activity, as fluorination at the 1,1-positions enhances metabolic stability and lipophilicity compared to non-fluorinated analogs .
Applications in Medicinal Chemistry
(S)-1,1-Difluoropropan-2-amine hydrochloride serves as a building block for bioactive molecules, particularly in:
CXCR1/CXCR2 Inhibitors
Fluorinated thiazoles derived from similar amines show promise as allosteric inhibitors of chemokine receptors, implicated in inflammatory diseases and cancer . For example:
-
DF2755Y, a dual CXCR1/CXCR2 inhibitor, uses a bromodifluoromethyl-thiazole core synthesized via intermediates like this compound .
Radiopharmaceuticals
The bromine atom in related analogs (e.g., 4-bromodifluoromethyl thiazoles) allows for ¹⁸F-labeling via halogen exchange, enabling PET imaging applications .
Table 2: Key Pharmaceutical Applications
Application | Mechanism | Relevance of (S)-Isomer |
---|---|---|
Inflammation Management | CXCR1/CXCR2 inhibition | Enhanced receptor specificity |
Pain Modulation | Neutrophil chemotaxis suppression | Improved pharmacokinetics |
Oncology | Tumor microenvironment targeting | Fluorine-enhanced bioavailability |
Hazard Code | Description | Precautionary Measures |
---|---|---|
H302 | Harmful if swallowed | Use PPE; avoid ingestion |
H315 | Causes skin irritation | Wear gloves and lab coat |
H319 | Causes serious eye irritation | Use eye protection |
H335 | May cause respiratory irritation | Use in ventilated areas |
Handling requires adherence to protocols for toxic and irritant substances, including fume hood use and emergency eyewash access .
Vendor | Purity | Price (100 mg) | Availability |
---|---|---|---|
Aladdin | 97% | $340.90 | 8–12 weeks lead time |
VulcanChem | >95% | Not disclosed | Inquire |
Research Gaps and Future Directions
-
Stereoselective Synthesis: Optimizing enantiomeric excess (ee) in large-scale production.
-
Solubility Studies: Systematic analysis in aqueous and organic solvents.
-
In Vivo Efficacy: Preclinical trials for lead compounds derived from this intermediate.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume